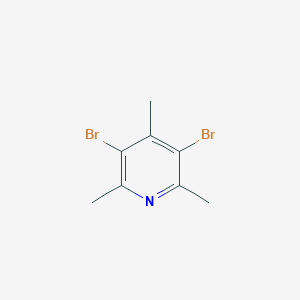

3,5-Dibromo-2,4,6-trimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYLSYVJQNXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355783 | |

| Record name | 3,5-dibromo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-56-5 | |

| Record name | 3,5-Dibromo-2,4,6-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectra of 3,5-Dibromo-2,4,6-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromo-2,4,6-trimethylpyridine. As a symmetrically substituted aromatic heterocycle, its NMR spectra offer a clear illustration of the influence of electron-withdrawing halogens and electron-donating methyl groups on the chemical environment of the pyridine ring. This document will delve into the theoretical basis for the expected spectral patterns, provide detailed protocols for sample preparation and spectral acquisition, and present a thorough interpretation of the ¹H and ¹³C NMR data.

Molecular Structure and Expected Spectral Features

This compound, also known as 3,5-dibromocollidine, possesses a C₂ᵥ symmetry axis passing through the nitrogen atom and the C4-methyl group. This symmetry dictates that the protons and carbons of the methyl groups at the 2- and 6-positions are chemically equivalent. Similarly, the bromine atoms at the 3- and 5-positions are equivalent, as are the corresponding carbon atoms to which they are attached.

Predicted ¹H NMR Spectrum

Based on the structure, the ¹H NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the two sets of chemically non-equivalent methyl protons.

-

C4-Methyl Protons: This methyl group is situated para to the nitrogen atom and is flanked by two bromine atoms. The bromine atoms are strongly electron-withdrawing, which will deshield the C4-methyl protons, causing them to appear at a downfield chemical shift compared to the methyl protons of the parent 2,4,6-trimethylpyridine (collidine).

-

C2- and C6-Methyl Protons: These two methyl groups are equivalent due to the molecule's symmetry. They are positioned ortho to the nitrogen atom and adjacent to a bromine atom. The combined electron-withdrawing effects of the nitrogen and the adjacent bromine will also lead to a downfield shift for these protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

-

C2 and C6 Carbons: These carbons are bonded to methyl groups and are adjacent to the nitrogen atom. They are expected to be significantly downfield due to the electronegativity of the nitrogen.

-

C3 and C5 Carbons: These carbons are directly attached to the electron-withdrawing bromine atoms, which will cause a significant downfield shift.

-

C4 Carbon: This carbon is bonded to a methyl group and is situated between two bromine-substituted carbons.

-

Methyl Carbons: Two distinct signals are expected for the methyl carbons: one for the C4-methyl and one for the equivalent C2- and C6-methyls.

The following diagram illustrates the molecular structure and the expected NMR correlations.

Caption: Molecular structure and predicted NMR signals for this compound.

Experimental Protocol: Synthesis and NMR Sample Preparation

A robust understanding of the NMR spectra begins with the correct synthesis and purification of the target compound, followed by meticulous sample preparation for NMR analysis.

Synthesis of this compound

The synthesis of this compound can be achieved by the direct bromination of 2,4,6-trimethylpyridine (collidine). A general procedure is as follows:

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 2,4,6-trimethylpyridine.

-

Acidification: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum).

-

Bromination: Add bromine dropwise to the stirred solution while maintaining a low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to promote the reaction.

-

Quenching and Neutralization: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium carbonate, until the solution is basic.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1]

Materials:

-

This compound (purified)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Pipettes

-

Vortex mixer

Protocol:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

Interpretation of NMR Spectra

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4,6-trimethylpyridine in CDCl₃ shows two signals: a singlet at ~6.77 ppm for the two aromatic protons and a singlet at ~2.24 ppm for the nine protons of the three methyl groups.[2] The introduction of two bromine atoms at the 3 and 5 positions will have a significant impact on the chemical shifts of the methyl protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| 2-CH₃ & 6-CH₃ | 2.5 - 2.7 | Singlet | 6H | Deshielded by the adjacent electronegative bromine and the ortho nitrogen atom. |

| 4-CH₃ | 2.4 - 2.6 | Singlet | 3H | Deshielded by the two flanking bromine atoms. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2,4,6-trimethylpyridine shows signals at approximately 156 ppm (C2, C6), 121 ppm (C3, C5), 147 ppm (C4), and 24 ppm (methyl carbons).[3] The bromine atoms will induce significant downfield shifts on the carbons to which they are attached (C3 and C5).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | 158 - 162 | Slightly deshielded by the adjacent bromine atoms. |

| C3, C5 | 115 - 120 | Directly attached to bromine, but the typical large downfield shift may be counteracted by other electronic effects in the ring. |

| C4 | 148 - 152 | Influenced by the two adjacent bromine-substituted carbons. |

| 2-CH₃, 6-CH₃ | 22 - 25 | Minimal change expected compared to the parent collidine. |

| 4-CH₃ | 20 - 23 | Minimal change expected. |

Advanced NMR Experiments

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments can be employed.

-

COSY (Correlation Spectroscopy): While not particularly informative for this molecule due to the lack of proton-proton coupling, it would confirm the absence of such couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the one-bond attached carbon signals, allowing for the definitive assignment of the methyl proton signals to their corresponding methyl carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For example, the protons of the 2- and 6-methyl groups would show correlations to C2/C6 and C3/C5. The protons of the 4-methyl group would show correlations to C3/C5 and C4.

Workflow for 2D NMR Analysis:

Caption: Workflow for unambiguous signal assignment using 2D NMR techniques.

Conclusion

The NMR spectra of this compound are a clear example of how molecular symmetry and substituent effects govern chemical shifts. The predicted spectra, based on the well-understood principles of NMR spectroscopy and comparison with related compounds, provide a solid foundation for the characterization of this molecule. For drug development professionals and researchers, a thorough understanding of these spectral features is essential for confirming the identity and purity of synthetic intermediates and final products. The application of advanced 2D NMR techniques can provide irrefutable structural confirmation.

References

- This is a placeholder for a specific reference to the synthesis of this compound, which would be added upon loc

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine. Wiley-VCH. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-2,4,6-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Halogenated Heterocycle

3,5-Dibromo-2,4,6-trimethylpyridine is a substituted pyridine derivative with significant potential in synthetic organic chemistry and drug development. The precise characterization of this and related molecules is paramount for ensuring the purity, stability, and intended function of novel chemical entities. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structural features through the analysis of fragmentation patterns. This guide offers a detailed exploration of the anticipated mass spectrometric behavior of this compound, rooted in the fundamental principles of ionization and fragmentation, and provides a robust experimental framework for its analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be rich in information, characterized by a distinctive isotopic pattern for the molecular ion and a series of fragment ions that reveal the molecule's structural intricacies. Electron Ionization (EI) is a common and effective method for the analysis of such compounds, inducing reproducible fragmentation.

The Molecular Ion: A Tale of Two Bromines

A key feature in the mass spectrum of any brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] Consequently, a compound containing one bromine atom will exhibit two molecular ion peaks of roughly equal intensity, separated by two mass-to-charge units (m/z).

For a molecule like this compound, which contains two bromine atoms, the molecular ion region will display a characteristic triplet of peaks, often referred to as the M, M+2, and M+4 peaks.[3] This pattern arises from the possible combinations of the two bromine isotopes:

-

M: Contains two ⁷⁹Br atoms.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4: Contains two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, providing a clear and immediate indication of the presence of two bromine atoms in the molecule.[3]

Primary Fragmentation: The Initial Steps of Dissociation

Upon electron ionization, the this compound molecule will form a molecular ion (M⁺˙), which is a radical cation. This energetic species will then undergo fragmentation through several predictable pathways, driven by the relative stabilities of the resulting ions and neutral losses.

-

Benzylic Cleavage: The methyl groups attached to the pyridine ring are susceptible to benzylic cleavage, a highly favored fragmentation pathway for alkyl-substituted aromatic rings.[4][5] This involves the loss of a hydrogen radical (H˙) from one of the methyl groups to form a stable, resonance-stabilized ion. The loss of a methyl radical (˙CH₃) is also a possibility.

-

Loss of a Bromine Radical: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to release a bromine radical (Br˙).[6][7] This will result in a significant fragment ion at M-79 or M-81, depending on the bromine isotope lost.

-

Loss of Hydrogen Bromide (HBr): The elimination of a neutral molecule of hydrogen bromide is another common fragmentation pathway for brominated aromatic compounds.[6] This often occurs through a rearrangement process where a hydrogen atom, likely from an adjacent methyl group, is transferred to a bromine atom before elimination.

The interplay of these initial fragmentation events will give rise to a series of primary fragment ions that can be further analyzed to confirm the structure of the parent molecule.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted primary fragmentation pathways of this compound.

Summary of Predicted Key Ions

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed structures for the key ions in the mass spectrum of this compound.

| m/z (Isotopologues) | Proposed Structure | Fragmentation Pathway |

| 277, 279, 281 | [C₈H₉Br₂N]⁺˙ (Molecular Ion) | - |

| 276, 278, 280 | [C₈H₈Br₂N]⁺ | Loss of a hydrogen radical |

| 262, 264, 266 | [C₇H₆Br₂N]⁺ | Loss of a methyl radical |

| 198, 200 | [C₈H₉BrN]⁺ | Loss of a bromine radical |

| 197, 199 | [C₈H₈BrN]⁺˙ | Loss of hydrogen bromide |

Experimental Protocol for GC-MS Analysis

To acquire a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following protocol provides a detailed, step-by-step methodology.

Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be compatible with the GC column and not interfere with the analyte peak.

-

Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

Gas Chromatography (GC) Conditions

The goal of the chromatographic separation is to ensure that the analyte is well-resolved from any impurities and the solvent front.

-

Injector:

-

Mode: Splitless injection is recommended for achieving low detection limits. A split injection can be used for more concentrated samples.

-

Inlet Temperature: 250 °C. This temperature ensures the rapid volatilization of the analyte without causing thermal degradation.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness (e.g., 5% diphenyl / 95% dimethyl polysiloxane), is generally suitable for the analysis of halogenated aromatic compounds.[8]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. This program should provide good separation and peak shape.

-

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).[9]

-

Ionization Energy: 70 eV. This is the standard energy for EI, which produces reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Ion Source Temperature: 230 °C. This helps to maintain the analyte in the gas phase and prevents condensation.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400. This range will encompass the molecular ion and all significant fragment ions.

-

Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering the mass spectrometer, which could damage the detector and filament.

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Interpretation:

-

Examine the molecular ion region for the characteristic 1:2:1 isotopic pattern to confirm the presence of two bromine atoms.

-

Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.

-

Compare the observed fragmentation pattern with the predicted pathways to confirm the structure of the analyte.

-

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural elucidation. By understanding the fundamental principles of fragmentation for halogenated and alkyl-substituted pyridines, a detailed prediction of the mass spectrum can be made. The characteristic isotopic pattern of the two bromine atoms in the molecular ion provides an immediate and definitive piece of structural information. The subsequent fragmentation through benzylic cleavage and the loss of bromine-containing species further corroborates the assigned structure. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality and reproducible mass spectral data for this and related compounds, thereby supporting advancements in synthetic chemistry and drug discovery.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Toxicological Assessment of 3,5-Dibromo-2,4,6-trimethylpyridine: A Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of available scientific data and predictive toxicological reasoning. 3,5-Dibromo-2,4,6-trimethylpyridine is a compound with limited available toxicological data. Therefore, this guide relies heavily on the known toxicological profile of its parent compound, 2,4,6-trimethylpyridine, and established principles of toxicology for halogenated aromatic compounds. All handling of this chemical should be conducted with appropriate personal protective equipment and engineering controls in a laboratory setting.

Introduction

This compound is a halogenated derivative of 2,4,6-trimethylpyridine, also known as collidine. Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their versatile chemical properties. The introduction of bromine atoms and methyl groups to the pyridine ring can significantly alter its biological activity, metabolic fate, and toxicological profile. This guide provides a comprehensive overview of the known and predicted toxicological data for this compound to inform risk assessment and safe handling practices in a research and development context.

Due to the absence of direct experimental toxicological studies on this compound, this assessment is structured to first detail the established toxicological profile of the parent compound, 2,4,6-trimethylpyridine. Subsequently, a predictive analysis of the toxicological impact of the 3,5-dibromo substitution will be presented, grounded in structure-activity relationships and general toxicological principles.

Toxicological Profile of the Parent Compound: 2,4,6-Trimethylpyridine (Collidine)

2,4,6-Trimethylpyridine (CAS No. 108-75-8) is a flammable liquid that is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation. It may also cause respiratory irritation. The toxicological data for 2,4,6-trimethylpyridine provides a foundational understanding of the potential hazards associated with its derivatives.

Acute Toxicity

2,4,6-Trimethylpyridine exhibits moderate acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 400 mg/kg | Harmful if swallowed | |

| LD50 | Guinea pig | Dermal | 1000 mg/kg | Toxic in contact with skin | |

| LCLo | Rat | Inhalation | 2500 ppm/2H | Harmful if inhaled |

These values indicate that significant caution should be exercised to prevent ingestion, skin contact, and inhalation.

Irritation and Sensitization

2,4,6-Trimethylpyridine is a known irritant to the skin, eyes, and respiratory system.

-

Skin Irritation: Classified as causing skin irritation.[1][2] Prolonged or repeated contact can lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation.[1][2] Direct contact can result in significant eye damage.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors.[1][2]

-

Sensitization: There is no data available to suggest that 2,4,6-trimethylpyridine is a skin sensitizer.[1]

Genotoxicity

The mutagenic potential of 2,4,6-trimethylpyridine has been evaluated in the Ames test.

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test (OECD 471) | S. typhimurium | With and without | Negative |

This negative result in a bacterial reverse mutation assay suggests that 2,4,6-trimethylpyridine is unlikely to be a bacterial mutagen. However, this is a limited assessment of its genotoxic potential, and further testing in mammalian systems would be required for a comprehensive evaluation.

Carcinogenicity and Reproductive Toxicity

There is no data available on the carcinogenic or reproductive toxicity of 2,4,6-trimethylpyridine.[1] It is not classified as a carcinogen by IARC, NTP, or OSHA.[1]

Ecotoxicity

2,4,6-Trimethylpyridine is considered harmful to aquatic life with long-lasting effects.[1]

| Test | Species | Endpoint | Value | Exposure Time | Reference |

| Acute Toxicity | Daphnia magna (Water flea) | LC50 | 96.5 mg/L | 48 hours | |

| Algal Toxicity | Pseudokirchneriella subcapitata (Green algae) | ErC50 | 23.6 mg/L | 72 hours |

The compound is not readily biodegradable, with only 3% degradation observed over 28 days in an OECD 301F test.[1] This persistence, combined with its aquatic toxicity, indicates that releases to the environment should be avoided.

Predictive Toxicological Assessment of this compound

In the absence of direct experimental data, the toxicological profile of this compound can be predicted by considering the known effects of the parent molecule and the structural and electronic contributions of the two bromine substituents.

Structure-Activity Relationship (SAR) and Predicted Effects

The addition of two bromine atoms to the pyridine ring at the 3 and 5 positions is expected to modify the toxicological profile of the parent compound in several ways.

Caption: Predicted toxicological profile based on structural modification.

-

Increased Lipophilicity and Persistence: The introduction of two bulky, lipophilic bromine atoms will significantly increase the octanol-water partition coefficient (logP) of the molecule. This increased lipophilicity can lead to enhanced absorption through the skin and other biological membranes, potentially increasing its systemic toxicity. The carbon-bromine bond is also generally more resistant to degradation than a carbon-hydrogen bond, which may lead to increased environmental persistence.

-

Acute Toxicity: Halogenation of aromatic rings can sometimes increase acute toxicity. While a quantitative prediction is not possible without experimental data, it is prudent to assume that this compound may exhibit acute toxicity comparable to or greater than the parent compound. Therefore, it should be handled as a substance with moderate to high acute toxicity.

-

Irritation: The irritant properties of the parent compound are likely to be retained, if not enhanced. Halogenated aromatic compounds are often skin and eye irritants. Therefore, this compound should be considered a skin and eye irritant.

-

Genotoxicity: While 2,4,6-trimethylpyridine was negative in the Ames test, the addition of bromine atoms introduces a potential for genotoxicity. Some halogenated compounds can be metabolized to reactive intermediates that can interact with DNA. Therefore, the negative Ames test result for the parent compound cannot be directly extrapolated, and the genotoxic potential of the dibrominated analogue remains an open question requiring experimental evaluation.

-

Metabolism and Bioaccumulation: The increased lipophilicity and potential for slower metabolic clearance due to the C-Br bonds suggest a higher potential for bioaccumulation in fatty tissues compared to the parent compound. The metabolism of halogenated pyridines can be complex and may involve oxidative pathways.

Experimental Protocols for Toxicological Evaluation

For a comprehensive toxicological assessment of this compound, a tiered testing strategy is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.

In Vitro Assays

Caption: Recommended in vitro testing workflow for initial toxicological screening.

-

Bacterial Reverse Mutation Assay (Ames Test, OECD 471):

-

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Prepare a range of concentrations of the test compound.

-

Incubate the test compound with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction).

-

Plate the treated bacteria on minimal agar plates.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

-

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487):

-

Objective: To detect damage to chromosomes or the mitotic apparatus in mammalian cells.

-

Methodology:

-

Treat cultured mammalian cells (e.g., CHO, V79, TK6) with various concentrations of the test compound, with and without metabolic activation.

-

After an appropriate exposure period, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

-

Harvest and stain the cells to visualize the nuclei and micronuclei in binucleated cells.

-

Score the frequency of micronucleated cells. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

-

-

Conclusion and Recommendations

While there is a significant data gap regarding the specific toxicological properties of this compound, a predictive assessment based on the known hazards of its parent compound, 2,4,6-trimethylpyridine, and general principles of toxicology for halogenated aromatics allows for a preliminary risk characterization.

Key Predicted Hazards:

-

Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: Expected to be a skin and eye irritant.

-

Environmental Hazard: Likely to be persistent and harmful to aquatic life.

-

Genotoxicity: Potential for genotoxicity cannot be ruled out and requires experimental investigation.

Recommendations for Safe Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations that may generate aerosols or dusts, respiratory protection may be necessary.

-

Handling Procedures: Avoid direct contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Further experimental studies, beginning with the recommended in vitro assays, are essential to definitively characterize the toxicological profile of this compound and to enable a more quantitative risk assessment for its use in drug development and other scientific applications.

References

-

The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]

-

Loba Chemie. (2016). 2,4,6-TRIMETHYL PYRIDINE For Synthesis MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

- Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based Drug Discovery. John Wiley & Sons.

-

Kaiser, J. P., & Feng, Y. (2015). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied microbiology and biotechnology, 99(4), 1541–1560. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-6-methylpyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 3,5-Dibromo-2,4,6-trimethylpyridine

Introduction: The Versatility of a Sterically Hindered Pyridine Scaffold

3,5-Dibromo-2,4,6-trimethylpyridine, often referred to as 3,5-dibromo-2,4,6-collidine, represents a highly valuable and versatile building block in modern organic synthesis. Its pyridine core is a prevalent motif in pharmaceuticals and functional materials, while the strategic placement of two bromine atoms provides reactive handles for a wide array of chemical transformations. The flanking methyl groups at the 2, 4, and 6 positions introduce significant steric hindrance, which can be leveraged to control regioselectivity in substitution reactions and impart unique conformational properties to the resulting derivatives.

This guide provides a detailed exploration of key synthetic strategies to functionalize the 3,5-dibromocollidine scaffold. We will move beyond simple procedural lists to explain the underlying mechanisms and rationale for experimental design. The protocols described herein are grounded in established chemical principles and are designed to be robust and reproducible. The primary transformations covered include palladium-catalyzed cross-coupling for C-C and C-N bond formation, nucleophilic aromatic substitution, and functionalization via organometallic intermediates.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. It involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[1] For 3,5-dibromocollidine, this method is exceptionally effective for introducing aryl or vinyl substituents at the 3- and 5-positions.

Mechanistic Rationale

The catalytic cycle is a well-understood, three-stage process:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate.

-

Transmetalation: A base activates the organoboron reagent to form a borate complex, which then transfers its organic group to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol is adapted from established procedures for Suzuki couplings on bromopyridines.[2]

-

Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.2 equiv).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, volume calculated to make a 0.1 M solution with respect to the starting bromide).

-

Reaction Execution: Heat the mixture to 90-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 3-aryl-5-bromo-2,4,6-trimethylpyridine derivative.

Data Summary: Suzuki Coupling Scope

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 3-Bromo-5-phenyl-2,4,6-trimethylpyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-2,4,6-trimethylpyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 3-Bromo-5-(4-fluorophenyl)-2,4,6-trimethylpyridine | 82-92 |

| 4 | 3-Pyridylboronic acid | 3-Bromo-5-(pyridin-3-yl)-2,4,6-trimethylpyridine | 75-85 |

Note: Di-substitution can be achieved by using >2.2 equivalents of boronic acid and adjusting reaction times.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[3] It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[4]

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions and proceeds via a Pd(0)/Pd(II) catalytic cycle.[5]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands, which facilitate the reductive elimination step.[4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Mono-Amination of this compound

This protocol is based on a general procedure for the amination of bromopyridines.[6]

-

Inert Atmosphere Setup: In a glovebox or under a steady stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to a flame-dried Schlenk tube.

-

Catalyst Precursor: In the same tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.08 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent and Reaction: Add anhydrous, degassed toluene (to 0.1 M). Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Scope

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Morpholine | 4-(3-Bromo-2,4,6-trimethylpyridin-5-yl)morpholine | 80-90 |

| 2 | Aniline | N-(3-Bromo-2,4,6-trimethylpyridin-5-yl)aniline | 75-85 |

| 3 | Benzylamine | N-Benzyl-3-bromo-2,4,6-trimethylpyridin-5-amine | 70-80 |

| 4 | tert-Butylamine | N-tert-Butyl-3-bromo-2,4,6-trimethylpyridin-5-amine | 65-75 |

Functionalization via Halogen-Metal Exchange

Beyond catalysis, the bromine atoms serve as excellent precursors for organolithium intermediates via halogen-metal exchange. This reaction, typically performed at low temperatures with an alkyllithium reagent, rapidly converts the C-Br bond into a C-Li bond, creating a potent nucleophilic center on the pyridine ring.[7] This intermediate can then be trapped with a wide variety of electrophiles.

Mechanistic Rationale

The reaction proceeds by nucleophilic attack of the alkyllithium (e.g., n-butyllithium) on the bromine atom. Due to the high reactivity of the resulting pyridyl-lithium species, the reaction must be conducted in an anhydrous aprotic solvent (like THF or diethyl ether) at very low temperatures (typically -78 °C) to prevent side reactions with the solvent or other electrophilic sources. The steric hindrance from the methyl groups helps to prevent nucleophilic addition of the alkyllithium to the pyridine ring itself.[7]

Caption: Workflow for functionalization via halogen-metal exchange.

Experimental Protocol: Synthesis of 3-Bromo-2,4,6-trimethylpyridine-5-carbaldehyde

-

Setup: Place this compound (1.0 equiv) in a flame-dried, three-necked flask under argon. Dissolve it in anhydrous tetrahydrofuran (THF, to 0.1 M).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.

-

Warming and Quench: Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude aldehyde by column chromatography.

Data Summary: Electrophile Scope

| Entry | Electrophile (E+) | Functional Group Introduced (-E) |

| 1 | DMF | Aldehyde (-CHO) |

| 2 | CO₂ (dry ice) | Carboxylic acid (-COOH) |

| 3 | I₂ | Iodide (-I) |

| 4 | (CH₃)₂SO₄ | Methyl (-CH₃) |

| 5 | Benzaldehyde | Benzyl alcohol (-CH(OH)Ph) |

Nucleophilic Aromatic Substitution (S_N_Ar)

While palladium catalysis is often preferred, direct substitution of the bromides via a nucleophilic aromatic substitution (S_N_Ar) mechanism is also feasible, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring is crucial for this pathway, as it stabilizes the negatively charged intermediate (a Meisenheimer complex).[8][9]

Mechanistic Rationale

The S_N_Ar reaction is a two-step addition-elimination process:[8]

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.

This reaction is favored by strong electron-withdrawing groups on the ring (the pyridine nitrogen itself serves this role) and requires a good leaving group (bromide is excellent).[8][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (S_N_Ar).

General Protocol: Alkoxylation of this compound

-

Base Preparation: In a flame-dried flask under argon, prepare the nucleophile by adding sodium hydride (NaH, 1.2 equiv) to a solution of the desired alcohol (e.g., methanol, 5 equiv) in a polar aprotic solvent like DMF. Stir until hydrogen evolution ceases.

-

Substrate Addition: Add this compound (1.0 equiv) to the solution of the sodium alkoxide.

-

Reaction: Heat the mixture to 80-120 °C. The reaction may require elevated temperatures and extended reaction times (12-48 hours). Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction and carefully quench with water. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography.

Conclusion

This compound is a robust and adaptable platform for the synthesis of a diverse library of substituted pyridines. By selecting the appropriate synthetic strategy—be it palladium-catalyzed cross-coupling for controlled C-C and C-N bond construction, halogen-metal exchange for introducing a wide range of functional groups, or classical S_N_Ar for direct substitution—researchers can precisely tailor the molecular architecture to meet the demands of drug discovery, materials science, and catalysis. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic and efficient derivatization of this valuable synthetic intermediate.

References

- Organic Syntheses Procedure. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Available from: orgsyn.org/demo.aspx?prep=v79p0184.

-

Uddin, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link].

-

ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Available from: [Link].

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link].

-

Royal Society of Chemistry. (2015). Alkyl-functionalization of 3,5-bis(2-pyridyl)-1,2,4,6-thiatriazine. Available from: [Link].

-

Siodłak, D. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link].

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link].

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

-

ResearchGate. (2014). Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate and Bis(2,4,6-Trimethylpyridine) Bromine(I) Hexafluorophosphate. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

-

Royal Society of Chemistry. (2016). S-Functionalization of 3,5-bis(2-pyridyl)-1,2,4,6-thiatriazine: probing the effect of alkyl chain length in the development of tethered materials. New Journal of Chemistry. Available from: [Link].

-

YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link].

-

National Institutes of Health. (2011). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Available from: [Link].

-

Wikipedia. 2,4,6-Trimethylpyridine. Available from: [Link].

-

NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution. Available from: [Link].

-

Royal Society of Chemistry. (2001). Double lithiation of 2,4,6-triphenylbromobenzene: synthesis of bis-amidines and an aluminium bis-amidinate complex. Journal of the Chemical Society, Dalton Transactions. Available from: [Link].

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link].

-

ResearchGate. (1993). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF

,. Available from: [Link]. -

University of Southampton ePrints. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link].

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link].

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link].

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link].

-

YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link].

-

organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link].

-

National Institutes of Health. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link].

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available from: [Link].

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. vapourtec.com [vapourtec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Nucleophilic Substitution on 3,5-Dibromo-2,4,6-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

3,5-Dibromo-2,4,6-trimethylpyridine, a derivative of 2,4,6-collidine, is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two bromine atoms on the pyridine ring at the 3 and 5 positions, flanking the nitrogen atom, offers strategic handles for introducing a diverse array of functional groups through nucleophilic substitution reactions. The flanking methyl groups at the 2, 4, and 6 positions introduce significant steric hindrance, which profoundly influences the reactivity and reaction conditions required for successful substitution. This guide provides a comprehensive overview of the theoretical and practical aspects of performing nucleophilic substitutions on this challenging yet valuable substrate, offering detailed protocols and expert insights to navigate the synthetic landscape.

Mechanistic Insights: Navigating the Complexities of SNAr on a Hindered Pyridine

The primary mechanism governing nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom (C3 or C5). This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which polarizes the C-Br bond and activates the ring towards nucleophilic attack.

-

Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group.

The Critical Role of Steric Hindrance: The methyl groups at the 2, 4, and 6 positions present a significant steric barrier to the approaching nucleophile. This steric hindrance raises the activation energy of the initial attack, often necessitating more forcing reaction conditions, such as higher temperatures, stronger nucleophiles, or the use of catalysts to achieve reasonable reaction rates and yields.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2,4,6-trimethylpyridine

Welcome to our dedicated technical support center for the synthesis of 3,5-Dibromo-2,4,6-trimethylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this reaction. Our aim is to equip you with the scientific understanding and practical solutions necessary to optimize your synthesis and achieve consistent, high-yield results.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in the synthesis of this compound can stem from a variety of factors, from the purity of the starting materials to the specifics of the reaction work-up. This guide will walk you through the most common issues and provide actionable solutions.

Question 1: My yield of this compound is consistently low. What are the likely causes?

Low yields are often multifactorial. Let's break down the potential culprits:

-

Suboptimal Brominating Agent or Conditions: The choice and handling of the brominating agent are critical. While molecular bromine (Br₂) is a common choice, its high reactivity can lead to over-bromination and other side reactions if not carefully controlled. The reaction is also highly sensitive to temperature and the presence of a catalyst.

-

Impure Starting Material (2,4,6-Collidine): The purity of your starting 2,4,6-trimethylpyridine (collidine) is paramount. Impurities can interfere with the reaction, leading to a host of unwanted byproducts. A common purification method for crude 2,4,6-trimethylpyridine involves sulfation followed by recrystallization and alkaline hydrolysis to achieve a purity of 97-98%, which can be further increased by subsequent recrystallizations.[1]

-

Formation of Side Products: The electrophilic bromination of 2,4,6-collidine can lead to the formation of mono-brominated and tri-brominated species, in addition to other isomers. The reaction conditions must be finely tuned to favor the desired di-brominated product.

-

Product Loss During Work-up and Purification: The work-up procedure is a critical stage where a significant amount of product can be lost. This can be due to incomplete extraction, emulsion formation, or decomposition of the product. The choice of solvent and the pH during extraction are key variables.

Question 2: I suspect side reactions are occurring. What are the most common byproducts and how can I minimize their formation?

Understanding the potential side reactions is the first step toward mitigating them. The primary side reactions in the bromination of 2,4,6-collidine are:

-

Mono-bromination: Formation of 3-bromo-2,4,6-trimethylpyridine. This is often a result of incomplete reaction due to insufficient brominating agent or a short reaction time.

-

Over-bromination: Formation of 3,5,x-tribromo-2,4,6-trimethylpyridine. This occurs when an excess of the brominating agent is used or if the reaction temperature is too high.

-

Benzylic Bromination: While less common for the ring bromination, under certain conditions (e.g., radical initiators, light), bromination of the methyl groups can occur.

Strategies to Minimize Side Products:

| Strategy | Rationale |

| Controlled Addition of Brominating Agent | Add the brominating agent dropwise at a low temperature to maintain control over the reaction and prevent localized areas of high concentration, which can lead to over-bromination. |

| Optimize Reaction Temperature | Maintain a consistent and optimized temperature throughout the reaction. For many electrophilic aromatic brominations, lower temperatures are preferred to enhance selectivity. |

| Precise Stoichiometry | Use a precise stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. |

| Choice of Solvent | The solvent can influence the reactivity of the brominating agent. Solvents like dichloromethane or chloroform are commonly used. |

Question 3: What is the most effective method for purifying the final product, this compound?

Purification is crucial to obtain a high-purity product. A multi-step approach is often necessary:

-

Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with a reducing agent like sodium thiosulfate or sodium sulfite to remove any unreacted bromine.[2] This is followed by extraction with an organic solvent.

-

Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. The organic layer can be washed with a dilute acid (e.g., HCl) to protonate the pyridine nitrogen, making it water-soluble and separating it from non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the pyridine and allow for its re-extraction into an organic solvent.

-

Recrystallization: This is often the final and most effective step for obtaining highly pure, crystalline this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

What is the underlying mechanism for the synthesis of this compound?

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, while generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, is activated by the three electron-donating methyl groups at the 2, 4, and 6 positions. These groups direct the incoming electrophile (bromine) to the 3 and 5 positions.

Caption: Mechanism of Electrophilic Bromination of 2,4,6-Collidine.

Are there alternative, potentially higher-yielding, synthetic routes to this compound?

While direct bromination of 2,4,6-collidine is the most common route, other strategies can be considered, especially if direct bromination proves problematic:

-

Use of Milder Brominating Agents: Reagents like N-Bromosuccinimide (NBS) can offer better selectivity and milder reaction conditions, potentially reducing the formation of over-brominated byproducts.

-

Halogen Exchange Reactions: If a related di-iodinated or di-chlorinated pyridine is more accessible, a halogen exchange reaction could be explored, although this is generally a less direct approach.

-

Synthesis from a Pre-functionalized Ring: Building the substituted pyridine ring from acyclic precursors through condensation reactions, such as the Hantzsch pyridine synthesis, is another possibility.[3] This approach offers a high degree of control over the substitution pattern but is a multi-step process.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic shifts for the remaining aromatic proton and the methyl groups. The integration of these signals will confirm the substitution pattern.

-

¹³C NMR will show the expected number of carbon signals for the dibrominated product.

-

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

-

Infrared (IR) Spectroscopy: This can be used to identify the characteristic vibrational frequencies of the substituted pyridine ring.

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. The boiling point of this compound is reported as 265°C at 760 mmHg.[4]

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for your specific laboratory conditions.

Caption: A typical workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4,6-trimethylpyridine in a suitable solvent such as dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Work-up: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound as a white crystalline solid.[4]

References

- Organic Syntheses, Coll. Vol. 4, p.341 (1963); Vol. 34, p.46 (1954). A general procedure for the bromination of pyridines.

- CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents.

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Discusses modern approaches to bromination reactions.[Link]

-

The Bromination of Lutidines - ResearchGate. Provides context on the bromination of related pyridine derivatives.[Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. A good general reference for the mechanism of electrophilic aromatic bromination.[Link]

-

2,4,6-Trimethylpyridine - Wikipedia. Provides information on the Hantzsch pyridine synthesis.[Link]

-

A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC - NIH. Although for a different compound, this paper discusses practical aspects of bromination and work-up procedures.[Link]

Sources

- 1. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 4. sincerechemical.com [sincerechemical.com]

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,5-Dibromo-2,4,6-trimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation and purity assessment of novel compounds are paramount. 3,5-Dibromo-2,4,6-trimethylpyridine, a halogenated derivative of the well-known solvent and reagent 2,4,6-collidine, presents a unique analytical challenge. Its structure, featuring a crowded pyridine ring with both bromine and methyl substituents, necessitates a multi-faceted analytical approach for unambiguous characterization.

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of analytical techniques for the characterization of this compound. As a Senior Application Scientist, the insights provided herein are grounded in established principles and data from closely related analogues, offering a predictive and practical framework in the absence of extensive published data on this specific molecule. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

The characterization of a molecule like this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the precise connectivity and chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS) determines the molecular weight and provides vital clues about the molecular formula and substructures through fragmentation patterns.

-

Chromatographic Techniques (HPLC & GC) are essential for assessing purity, identifying impurities, and can be coupled with mass spectrometry for enhanced analytical power.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

The following sections will delve into each of these techniques, providing both theoretical expectations for this compound and practical, step-by-step protocols that can be adapted for its analysis.

Visualizing the Analytical Workflow

The effective characterization of this compound relies on a logical and integrated workflow. The following diagram illustrates the interplay between different analytical techniques to achieve a comprehensive understanding of the molecule's identity, structure, and purity.

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its symmetric structure.

Expertise & Experience: Predicting the NMR Spectra

Due to the symmetry of this compound, a simplified NMR spectrum is anticipated. The two methyl groups at positions 2 and 6 are chemically equivalent, as are the bromine atoms at positions 3 and 5. This has a direct impact on the number of signals observed.

-

¹H NMR: Two distinct signals are expected:

-

A singlet for the six protons of the chemically equivalent methyl groups at the C2 and C6 positions.

-

A singlet for the three protons of the methyl group at the C4 position. The integration of these signals should yield a 2:1 (or 6H:3H) ratio. The introduction of two electron-withdrawing bromine atoms is expected to shift both signals downfield compared to the parent compound, 2,4,6-trimethylpyridine.[1]

-

-

¹³C NMR: Four signals are predicted:

-

One signal for the equivalent C2 and C6 carbons.

-

One signal for the equivalent C3 and C5 carbons, directly attached to the bromine atoms. The chemical shift will be significantly influenced by the halogen.

-

One signal for the C4 carbon.

-

One signal for the methyl carbons at C2 and C6.

-

One signal for the methyl carbon at C4. Similar to ¹H NMR, the chemical shifts of the ring carbons are expected to be different from those of 2,4,6-trimethylpyridine due to the electronic effects of the bromine substituents.[2]

-

Comparative NMR Data: Predicted vs. Parent Compound

| Compound | Position | Predicted/Observed ¹H Chemical Shift (ppm) | Predicted/Observed ¹³C Chemical Shift (ppm) |

| This compound | 2,6-CH₃ | Predicted: ~2.5-2.7 (Singlet, 6H) | Predicted: ~22-25 |

| 4-CH₃ | Predicted: ~2.3-2.5 (Singlet, 3H) | Predicted: ~18-21 | |

| C2, C6 | - | Predicted: ~155-158 | |

| C3, C5 | - | Predicted: ~120-125 | |

| C4 | - | Predicted: ~148-152 | |

| 2,4,6-Trimethylpyridine (Collidine)[1][3] | 2,6-CH₃ | ~2.4 (Singlet, 6H) | ~24 |

| 4-CH₃ | ~2.2 (Singlet, 3H) | ~21 | |

| 3,5-H | ~6.9 (Singlet, 2H) | ~122 | |

| C2, C6 | - | ~157 | |

| C4 | - | ~147 |

Note: Predicted values are estimations based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Trustworthiness: This protocol includes steps for sample preparation and instrument setup that ensure reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and label the peak positions in both spectra.

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide strong evidence for its elemental composition. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.

Expertise & Experience: The Bromine Isotope Signature

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for any bromine-containing fragment in the mass spectrum. For a molecule with two bromine atoms, like this compound, the molecular ion region will exhibit a characteristic triplet of peaks:

-

[M]⁺: The peak corresponding to the molecule containing two ⁷⁹Br atoms.

-

[M+2]⁺: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br atom. This will be the most intense peak of the triplet.

-

[M+4]⁺: The peak for the molecule with two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Fragmentation Pathways

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for substituted pyridines include the loss of methyl groups and ring cleavage. The presence of bromine atoms will influence these pathways.

Caption: Predicted fragmentation pathways for this compound in MS.

Comparative Mass Spectrometry Data

| Technique | This compound (Predicted) | 2,4,6-Trimethylpyridine (Observed)[1] |

| Molecular Formula | C₈H₉Br₂N | C₈H₁₁N |

| Molecular Weight | ~279 g/mol | 121.18 g/mol |

| Expected m/z for [M]⁺ | ~277, 279, 281 (1:2:1 ratio) | 121 |

| Major Fragments | [M-CH₃]⁺, [M-Br]⁺, [M-HBr]⁺ | [M-H]⁺ (m/z 120), [M-CH₃]⁺ (m/z 106) |

Experimental Protocol: GC-MS Analysis

Trustworthiness: This protocol outlines a general method for GC-MS analysis, which is well-suited for volatile and thermally stable compounds like the target molecule.[4]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum of this peak.

-

Identify the molecular ion triplet and characteristic fragment ions.

-

Chromatographic Techniques: Purity Assessment and Quantification

Chromatography is essential for determining the purity of a synthesized compound and for quantifying it in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for the analysis of this compound.

Expertise & Experience: Choosing the Right Technique

-

Gas Chromatography (GC): Given the likely volatility and thermal stability of this compound, GC is an excellent choice for purity assessment and the detection of volatile impurities.[4] Coupling with a mass spectrometer (GC-MS) provides definitive peak identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both purity determination and quantification.[5][6] A reversed-phase method with a C18 column is a common starting point for non-polar to moderately polar organic molecules. A UV detector is suitable for detection, as the pyridine ring is a chromophore.

Experimental Protocol: Reversed-Phase HPLC

Trustworthiness: This protocol provides a robust starting point for developing a validated HPLC method for purity analysis.[6]

-

Instrumentation:

-

HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Prepare working standards and samples by diluting the stock solution.

-

-

Gradient Elution Program:

| Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample based on the area percent of the main peak.

-

For quantitative analysis, generate a calibration curve using standards of known concentration.

-

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it may not provide the detailed structural information of NMR, it serves as an excellent confirmatory technique.

Expertise & Experience: Expected IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the substituted pyridine ring and the methyl groups.

-

C-H stretching (methyl groups): Strong bands in the region of 2900-3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-H bending (methyl groups): Bands around 1375 cm⁻¹ and 1450 cm⁻¹.

-